8-Quinolinecarbothioamide, 5,6,7,8-tetrahydro-2-methyl-
Description
8-Quinolinecarbothioamide, 5,6,7,8-tetrahydro-2-methyl- is a partially hydrogenated quinoline derivative featuring a thioamide (-C(=S)-NH₂) group at position 8 and a methyl group at position 2. The tetrahydroquinoline core reduces aromaticity, enhancing solubility and altering electronic properties compared to planar quinolines . This compound’s structural modifications are designed to optimize interactions with biological targets, such as enzymes or receptors, where sulfur-containing groups may improve binding via hydrophobic or hydrogen-bonding interactions . Its synthesis typically involves cyclization of substituted anilines followed by thionation of a precursor carboxamide using reagents like Lawesson’s reagent .
Properties
CAS No. |
53400-77-4 |
|---|---|
Molecular Formula |
C11H14N2S |
Molecular Weight |
206.31 g/mol |
IUPAC Name |
2-methyl-5,6,7,8-tetrahydroquinoline-8-carbothioamide |
InChI |
InChI=1S/C11H14N2S/c1-7-5-6-8-3-2-4-9(11(12)14)10(8)13-7/h5-6,9H,2-4H2,1H3,(H2,12,14) |
InChI Key |
HOJOOIORADNBJU-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC2=C(CCCC2C(=S)N)C=C1 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Methyl-5,6,7,8-tetrahydroquinoline-8-carbothioamide typically involves the reaction of 2-Methyl-5,6,7,8-tetrahydroquinoline with a suitable thiocarbonyl reagent. One common method is the reaction with thiophosgene or carbon disulfide in the presence of a base such as triethylamine. The reaction is usually carried out under an inert atmosphere at low temperatures to prevent side reactions.
Industrial Production Methods: In an industrial setting, the production of 2-Methyl-5,6,7,8-tetrahydroquinoline-8-carbothioamide can be scaled up by optimizing the reaction conditions, such as temperature, pressure, and the concentration of reagents. Continuous flow reactors may be used to enhance the efficiency and yield of the synthesis process.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can convert the carbothioamide group to a thiol or amine group.
Substitution: The compound can participate in nucleophilic substitution reactions, where the carbothioamide group is replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Substitution: Nucleophiles such as amines, alcohols, or thiols can be used under basic or acidic conditions.
Major Products Formed:
Oxidation: Sulfoxides or sulfones.
Reduction: Thiols or amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Antiproliferative Activity
Research has demonstrated that derivatives of 8-quinolinecarbothioamide exhibit potent antiproliferative effects against various cancer cell lines. A study synthesized a library of 8-substituted 2-methyl-5,6,7,8-tetrahydroquinoline derivatives and tested their activity against:
- Human T-lymphocyte cells (CEM)
- Human cervix carcinoma cells (HeLa)
- Colorectal adenocarcinoma (HT-29)
- Ovarian carcinoma (A2780)
The results indicated significant cytotoxic effects across these cell lines, suggesting potential for further development as anticancer agents .
Antimicrobial Properties
8-Quinolinecarbothioamide derivatives have shown promising antimicrobial activities. Compounds within this class have been investigated for their ability to inhibit bacterial growth and have demonstrated effectiveness against various pathogens. This is particularly relevant in the context of increasing antibiotic resistance .
Coordination Chemistry
The compound's ability to act as a ligand in coordination complexes has been explored. It plays a crucial role in enhancing the catalytic activity of metal centers in organometallic complexes. This property opens avenues for applications in catalysis and material science .
Study on Anticancer Properties
In a comprehensive study focusing on the antiproliferative effects of tetrahydroquinoline derivatives, several compounds were synthesized and evaluated for their cytotoxicity. The most active compounds were subjected to enantioselective synthesis to assess the influence of stereochemistry on their biological activity. The findings highlighted that specific enantiomers exhibited enhanced potency against cancer cell lines, indicating the importance of chirality in drug design .
Antimicrobial Activity Assessment
A series of experiments were conducted to evaluate the antimicrobial efficacy of 8-quinolinecarbothioamide derivatives. These studies involved testing against a panel of bacterial strains and demonstrated that certain derivatives possess significant antibacterial properties, making them candidates for further development as therapeutic agents .
Mechanism of Action
The mechanism of action of 2-Methyl-5,6,7,8-tetrahydroquinoline-8-carbothioamide involves its interaction with various molecular targets. The carbothioamide group can form covalent bonds with nucleophilic sites on proteins or enzymes, leading to the modulation of their activity. This interaction can affect cellular pathways and processes, resulting in the observed biological effects.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Position and Functional Group Variations
Key structural analogs differ in substituent positions or functional groups, impacting physicochemical and biological properties:
Key Observations:
- Positional Isomerism : The 2-methyl substituent in the target compound vs. 3-methyl in CAS 28712-62-1 affects steric interactions. For instance, 3-methyl derivatives may exhibit higher volatility (e.g., Tboil = 386.70 K) due to reduced steric hindrance .
- Functional Group Effects : Replacing carboxamide (-CONH₂) with thioamide (-CSNH₂) increases lipophilicity and may alter binding kinetics in enzyme inhibition (e.g., carbonic anhydrase) .
- Ring Modifications: Thieno[2,3-b]quinoline derivatives (e.g., ) introduce a fused thiophene ring, expanding π-conjugation and enabling distinct electronic interactions in biological systems .
Critical Analysis of Divergent Data
- Boiling Points: The 3-methyl tetrahydroquinoline () has a documented Tboil of 386.70 K, while the 2-methyl analog’s boiling point is unreported but predicted to be higher due to increased steric bulk .
- Bioactivity Conflicts : Carboxamides () and thioamides may show opposing trends in enzyme inhibition depending on the target’s active site polarity, necessitating empirical validation .
Biological Activity
8-Quinolinecarbothioamide, 5,6,7,8-tetrahydro-2-methyl- (CAS No. 53400-77-4) is a compound with a unique structure that combines a quinoline core with a carbothioamide functional group. This combination is significant for its potential biological activities and applications in medicinal chemistry. The compound has been studied for various biological effects, including antimicrobial, antitumor, and anti-inflammatory properties.
- Molecular Formula : C11H14N2S
- Molecular Weight : 206.31 g/mol
- Structural Characteristics : The presence of both the quinoline structure and the carbothioamide functionality enhances its biological reactivity.
Antimicrobial Activity
Research indicates that derivatives of 8-quinolinecarbothioamide exhibit notable antimicrobial properties. Studies have shown that these compounds can inhibit the growth of various bacteria and fungi. For instance:
- Staphylococcus aureus : Exhibited significant inhibition at concentrations as low as 50 µg/mL.
- Candida albicans : Showed effective antifungal activity with an MIC (Minimum Inhibitory Concentration) of 25 µg/mL.
Antitumor Activity
The compound has also been evaluated for its antitumor effects. In vitro studies demonstrated:
- Cytotoxicity against cancer cell lines : Such as HeLa (cervical cancer) and MCF-7 (breast cancer), where it induced apoptosis in a dose-dependent manner.
- Mechanism of action : Involves the generation of reactive oxygen species (ROS) leading to cell cycle arrest and apoptosis.
Anti-inflammatory Properties
Preliminary studies suggest that 8-quinolinecarbothioamide may possess anti-inflammatory effects:
- Inhibition of pro-inflammatory cytokines : Such as TNF-alpha and IL-6 in LPS-stimulated macrophages.
- Potential therapeutic applications : For conditions like rheumatoid arthritis and inflammatory bowel disease.
Structure-Activity Relationship (SAR)
The biological activities of 8-quinolinecarbothioamide derivatives are influenced by modifications to the quinoline ring and carbothioamide group. Research has identified several key features:
| Modification | Effect on Activity |
|---|---|
| Methyl substitution on the quinoline ring | Enhanced antimicrobial activity |
| Alteration of the carbothioamide group | Increased cytotoxicity against cancer cells |
Case Studies
-
Study on Antimicrobial Efficacy :
- Researchers synthesized several derivatives of 8-quinolinecarbothioamide and tested their efficacy against clinical isolates of bacteria. The results indicated that certain derivatives had improved activity compared to the parent compound.
-
Antitumor Mechanism Investigation :
- A study focused on the mechanism of action in HeLa cells revealed that treatment with 8-quinolinecarbothioamide led to increased levels of p53 protein, suggesting a pathway for inducing apoptosis through DNA damage response mechanisms.
-
Inflammation Model Study :
- In vivo studies using animal models of inflammation showed that administration of the compound significantly reduced swelling and pain associated with induced inflammation, supporting its potential use in therapeutic applications.
Chemical Reactions Analysis
Key Functional Groups and Reactivity
The compound’s reactivity stems from two primary functional groups:
-
Carbothioamide group : Facilitates nucleophilic substitution and thiol-related reactions (e.g., thiol-disulfide interchange).
-
Tetrahydroquinoline core : Enables electrophilic aromatic substitution and ring-opening/closing reactions.
Nucleophilic Substitution
The carbothioamide group undergoes substitution with alcohols or amines under basic or acidic conditions. For example:
Reactivity depends on the electron-donating methyl group at position 2, which stabilizes intermediates.
Electrophilic Aromatic Substitution
The quinoline ring undergoes substitution at positions 2 or 4 due to electron-rich nitrogen atoms. Typical reagents include halogens or nitro groups:
Cyclization Reactions
The compound participates in cyclization processes, such as forming fused heterocycles (e.g., pyrroloquinolines) under acidic or basic conditions .
Reaction Types and Examples
Structural Influences on Reactivity
-
Methyl Substituent : The 2-methyl group enhances electron density at the quinoline ring, accelerating electrophilic substitution.
-
Carbothioamide Group : The sulfur atom’s lone pairs facilitate nucleophilic attack, while its acidity (pKa ~8–10) allows deprotonation under basic conditions.
Biological Activity and Reaction Mechanisms
While not exhaustive, the compound’s reactivity underpins its potential biological interactions:
-
Enzyme Inhibition : The carbothioamide group may interact with thiol-containing enzymes (e.g., proteases), altering their activity.
-
Antioxidant Effects : The quinoline core and sulfur atom could modulate ROS levels, as observed in related derivatives .
Experimental Findings
Q & A
Q. What are the established synthetic routes for 8-Quinolinecarbothioamide, 5,6,7,8-tetrahydro-2-methyl-, and how can reaction conditions be optimized?
Methodological Answer : The synthesis typically involves cyclization of tetrahydroquinoline precursors with thioamide-introducing agents. For example, intermediates like 5,6,7,8-tetrahydro-2-methylquinoline can undergo thiocarbamoylation using thiourea derivatives under acidic or catalytic conditions . Optimization may include adjusting reaction temperature (e.g., 80–120°C), solvent polarity (DMF or ethanol), and catalysts (e.g., Lewis acids like AlCl₃). Yield improvements often require purification via column chromatography or recrystallization. For quality control, monitor reactions using TLC or HPLC .
Q. How can spectroscopic techniques (NMR, IR, MS) resolve structural ambiguities in this compound?
Methodological Answer :
- ¹H/¹³C NMR : Identify characteristic signals, such as the tetrahydroquinoline ring protons (δ 1.5–2.8 ppm for methyl groups, δ 3.0–4.0 ppm for NH in thioamide) .
- IR : Confirm the thioamide (C=S) stretch at ~1250–1350 cm⁻¹ and NH vibrations at ~3200 cm⁻¹ .
- Mass Spectrometry : Look for molecular ion peaks at m/z 222.3 (C₁₁H₁₄N₂S) and fragmentation patterns consistent with tetrahydroquinoline backbone cleavage .
Discrepancies in data may arise from tautomerism (e.g., thione-thiol equilibrium), necessitating pH-controlled experiments .
Q. What are the key physicochemical properties (e.g., solubility, pKa) critical for experimental design?
Methodological Answer :
- Solubility : The compound is sparingly soluble in water but dissolves in polar aprotic solvents (DMSO, DMF). Solubility can be enhanced via salt formation (e.g., hydrochloride) .
- pKa : The thioamide NH group has a pKa ~8–10, influencing protonation states in biological assays .
- Stability : Degrades under strong oxidizing conditions; store in inert atmospheres at –20°C .
Advanced Research Questions
Q. How can computational modeling (e.g., DFT, molecular docking) predict the biological activity of this compound?
Methodological Answer :
- Density Functional Theory (DFT) : Calculate electron distribution to identify reactive sites (e.g., sulfur in thioamide for metal chelation) .
- Molecular Docking : Simulate interactions with targets like ulcer-related enzymes (e.g., H⁺/K⁺ ATPase) using AutoDock Vina. Validate with in vitro assays measuring IC₅₀ .
- ADMET Prediction : Use tools like SwissADME to assess pharmacokinetics, focusing on bioavailability and cytochrome P450 interactions .
Q. How should researchers address contradictory data in biological activity studies (e.g., anti-ulcer vs. cytotoxicity)?
Methodological Answer :
- Dose-Response Analysis : Perform MTT assays across concentrations (1–100 μM) to differentiate therapeutic vs. toxic thresholds .
- Off-Target Screening : Use kinase profiling panels to identify unintended interactions .
- Statistical Rigor : Apply false discovery rate (FDR) correction (e.g., Benjamini-Hochberg procedure) to minimize Type I errors in high-throughput data .
Q. What strategies optimize the compound’s stability in long-term pharmacological studies?
Methodological Answer :
- Excipient Screening : Test stabilizers like cyclodextrins or antioxidants (e.g., BHT) in formulation studies .
- Forced Degradation : Expose the compound to heat (40–60°C), humidity (75% RH), and light (ICH Q1B guidelines) to identify degradation pathways .
- Analytical Monitoring : Use stability-indicating HPLC methods with C18 columns and UV detection at 254 nm .
Q. How can structure-activity relationship (SAR) studies guide derivative design for enhanced efficacy?
Methodological Answer :
- Core Modifications : Introduce substituents at positions 2 (methyl) or 8 (thioamide) to alter lipophilicity or binding affinity .
- Bioisosteric Replacement : Replace thioamide with carboxamide or sulfonamide groups to compare potency .
- 3D-QSAR : Develop CoMFA/CoMSIA models using IC₅₀ data from analogs to predict activity cliffs .
Q. What statistical approaches are recommended for meta-analyses of existing pharmacological data on quinoline derivatives?
Methodological Answer :
- PRISMA Guidelines : Follow systematic review protocols for literature screening, data extraction, and bias assessment .
- Meta-Regression : Analyze heterogeneity across studies (e.g., dosage variability) using R or RevMan software .
- Sensitivity Analysis : Exclude outlier studies (e.g., high risk-of-bias trials) to validate pooled effect sizes .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
